molecular formula C8H9F3O B13473539 6-(Trifluoromethyl)spiro[3.3]heptan-1-one

6-(Trifluoromethyl)spiro[3.3]heptan-1-one

Cat. No.: B13473539
M. Wt: 178.15 g/mol
InChI Key: BUASOSDBKOTCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)spiro[3.3]heptan-1-one typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the spirocyclic framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(Trifluoromethyl)spiro[3.3]heptan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)spiro[3.3]heptan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .

Properties

Molecular Formula

C8H9F3O

Molecular Weight

178.15 g/mol

IUPAC Name

2-(trifluoromethyl)spiro[3.3]heptan-7-one

InChI

InChI=1S/C8H9F3O/c9-8(10,11)5-3-7(4-5)2-1-6(7)12/h5H,1-4H2

InChI Key

BUASOSDBKOTCDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.